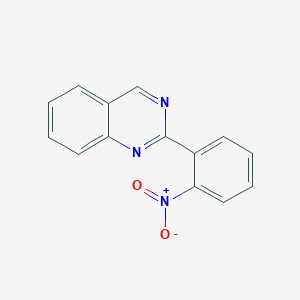
2-(2-Nitrophenyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitrophenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules. The presence of the nitrophenyl group in the 2-position of the quinazoline ring enhances its chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)quinazoline typically involves the reaction of 2-nitroaniline with anthranilic acid derivatives under specific conditions. One common method includes the cyclization of 2-nitroaniline with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Nitrophenyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used for reduction reactions.
Substitution: Sodium methoxide or potassium tert-butoxide can be used as bases for nucleophilic aromatic substitution.
Major Products Formed
Aminoquinazoline: Formed by the reduction of the nitro group.
Dihydroquinazoline: Formed by the reduction of the quinazoline ring.
Substituted Quinazoline: Formed by nucleophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
2-(2-Nitrophenyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: Used in the development of new materials and as intermediates in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(2-Nitrophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to reduced tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinazoline: Lacks the nitro group, resulting in different chemical reactivity and biological activities.
2-(4-Nitrophenyl)quinazoline: Has the nitro group in the 4-position, leading to different steric and electronic effects.
2-(2-Aminophenyl)quinazoline: Contains an amino group instead of a nitro group, resulting in different chemical properties.
Uniqueness
2-(2-Nitrophenyl)quinazoline is unique due to the presence of the nitrophenyl group in the 2-position, which enhances its chemical reactivity and potential biological activities. This structural feature distinguishes it from other quinazoline derivatives and contributes to its specific applications in scientific research and drug development.
Propiedades
Fórmula molecular |
C14H9N3O2 |
|---|---|
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
2-(2-nitrophenyl)quinazoline |
InChI |
InChI=1S/C14H9N3O2/c18-17(19)13-8-4-2-6-11(13)14-15-9-10-5-1-3-7-12(10)16-14/h1-9H |
Clave InChI |
JERJCKPGSADWLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




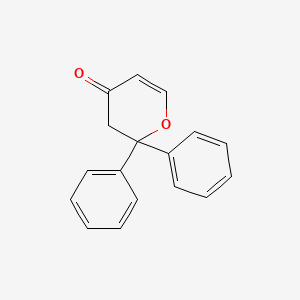
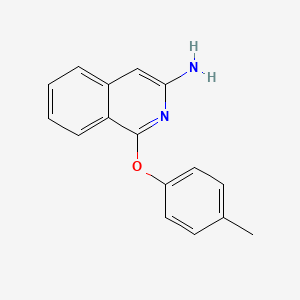
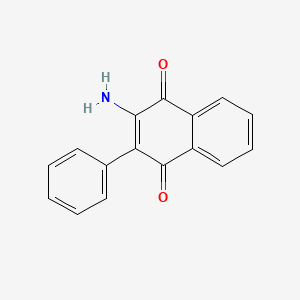


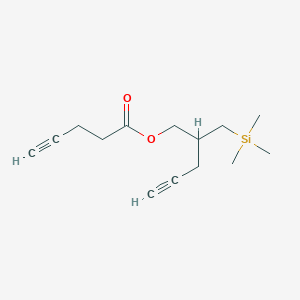

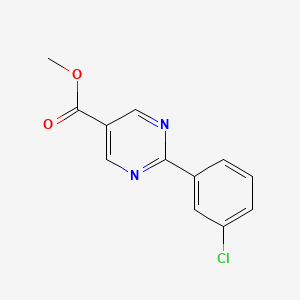
![7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B11863318.png)
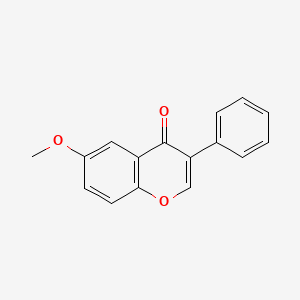
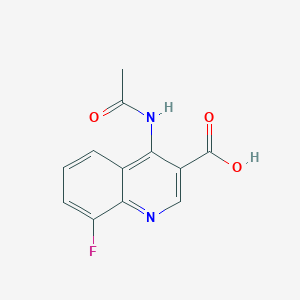
![Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11863342.png)
